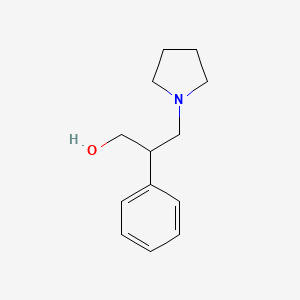

2-Phényl-3-pyrrolidin-1-yl-propan-1-ol

Vue d'ensemble

Description

2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

Le composé contient un cycle pyrrolidine, qui est un échafaudage polyvalent pour la création de composés biologiquement actifs . Cet échafaudage saturé permet une exploration efficace de l'espace pharmacophore en raison de l'hybridation sp3, contribue à la stéréochimie de la molécule et augmente la couverture tridimensionnelle (3D) en raison de la non-planéité du cycle . Cela en fait un composant précieux dans la découverte de médicaments.

Traitement des maladies humaines

Les composés contenant un cycle pyrrolidine ont été largement utilisés par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . Les différents stéréoisomères et l'orientation spatiale des substituants peuvent conduire à un profil biologique différent des candidats médicaments .

Dérivé de cathinone synthétique

Bien que n'étant pas directement lié à « 2-Phényl-3-pyrrolidin-1-yl-propan-1-ol », il convient de noter que des composés similaires, tels que la 1-Phényl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP), sont des dérivés de cathinone synthétiques . Ces derniers sont souvent appelés nouvelles substances psychoactives (NPS), « produits chimiques de recherche », « sels de bain » ou « drogues de synthèse » .

4. Bloqueur au niveau du transporteur de la dopamine et de la noradrénaline De manière similaire à l'α-PVP, il est possible que « this compound » puisse agir comme un puissant bloqueur au niveau du transporteur de la dopamine et de la noradrénaline . Cela pourrait potentiellement le rendre utile dans le traitement des affections liées à ces neurotransmetteurs.

Identification des énantiomères

La structure du composé, qui comprend un cycle pyrrolidine, pourrait potentiellement être utilisée dans l'identification d'énantiomères spécifiques de cathinones synthétiques par diverses méthodes spectroscopiques .

Méthodes de diffraction des rayons X

La structure du composé pourrait potentiellement être analysée à l'aide de méthodes de diffraction des rayons X, qui sont largement appliquées pour les analyses de nouvelles substances psychoactives (NPS) .

Activité Biologique

Introduction

2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol consists of a pyrrolidine ring attached to a phenyl group, which influences its chemical behavior and interactions with biological systems. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its binding affinity to various biomolecules.

Structural Features

| Feature | Description |

|---|---|

| Chemical Formula | CHN |

| Molecular Weight | 201.28 g/mol |

| Functional Groups | Hydroxyl (-OH), Phenyl (-CH), Pyrrolidine |

| Solubility | Soluble in organic solvents, limited solubility in water |

Mechanisms of Biological Activity

The biological activity of 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol is primarily attributed to its interactions with various enzymes and receptors. The compound's ability to form hydrogen bonds through its hydroxyl group is crucial for its binding to protein targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.

- Antioxidant Activity : The phenolic structure may provide antioxidant properties, protecting cells from oxidative stress.

Case Studies and Experimental Data

Recent studies have investigated the pharmacological potential of 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol, highlighting its effects on various biological systems.

Study 1: Interaction with Neurotransmitter Receptors

A study examined the compound's effect on serotonin receptors (5-HT receptors). The results indicated that 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol acted as a partial agonist, suggesting potential applications in treating mood disorders.

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| 5-HT | 50 nM | Partial Agonist |

| 5-HT | 200 nM | Antagonist |

Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound exhibited significant antioxidant activity, scavenging free radicals effectively.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 µM |

| ABTS Radical Scavenging | 30 µM |

Pharmacokinetics

Pharmacokinetic studies reveal that 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol has favorable absorption characteristics with moderate bioavailability. Its half-life is approximately 4 hours, allowing for potential therapeutic applications in short-duration treatments.

Propriétés

IUPAC Name |

2-phenyl-3-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13(10-14-8-4-5-9-14)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCCPZJVTGAGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661365 | |

| Record name | 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-49-8 | |

| Record name | 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.